molecular formula C14H26N2O3S B5864781 N-CYCLOHEPTYL-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-CYCLOHEPTYL-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5864781
M. Wt: 302.44 g/mol
InChI Key: HEXAJWUUSBEIPR-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a piperidine ring substituted with a cycloheptyl group, a methanesulfonyl group, and a carboxamide group. It is often used in research settings due to its interesting chemical properties and potential biological activities .

Properties

IUPAC Name

N-cycloheptyl-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-20(18,19)16-10-8-12(9-11-16)14(17)15-13-6-4-2-3-5-7-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXAJWUUSBEIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEPTYL-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is added using methanesulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed:

Scientific Research Applications

N-CYCLOHEPTYL-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    N-CYCLOHEPTYL-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: Similar structure but with a different substituent on the piperidine ring.

    N-CYCLOHEPTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: Contains a phenyl group instead of a methanesulfonyl group.

Uniqueness: N-CYCLOHEPTYL-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .

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